1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester
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Overview
Description
1,3-Dimethyl-2-azabicyclo[320]hepta-3,6-diene-2-carboxylic acid methyl ester is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diene with a nitrogen-containing reagent under controlled temperature and pressure conditions . The reaction may require catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid, 3,6-dimethyl-, methyl ester: A similar compound with slight structural differences.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with different ring structure and properties.
Uniqueness
1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester is unique due to its specific ring structure and the presence of a nitrogen atom within the ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 1,3-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-7-6-8-4-5-10(8,2)11(7)9(12)13-3/h4-6,8H,1-3H3 |
InChI Key |
ZMXGWQBCKVRUAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C=CC2(N1C(=O)OC)C |
Origin of Product |
United States |
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